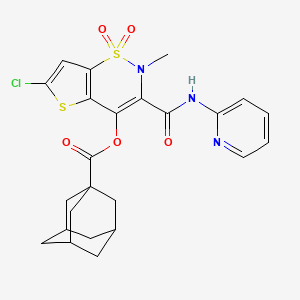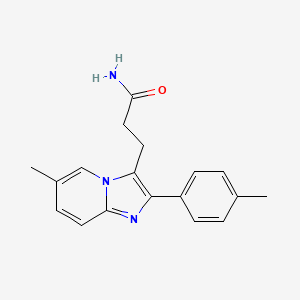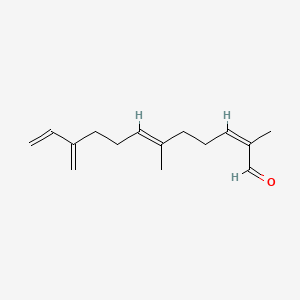
3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-ヒドロキシエチル)-5-メチル-5-フェニルヒダントインは、ヒダントインファミリーに属する化学化合物です。ヒダントインは、医薬品、農業、材料科学など、さまざまな分野で幅広い用途を持つ複素環式有機化合物です。この特定の化合物は、ヒダントイン環にヒドロキシエチル基、メチル基、およびフェニル基が存在することで特徴付けられます。
準備方法
合成経路と反応条件
3-(2-ヒドロキシエチル)-5-メチル-5-フェニルヒダントインの合成は、通常、5-メチル-5-フェニルヒダントインとエチレンオキシドの反応を伴います。この反応は、通常、水酸化ナトリウムまたは水酸化カリウムを塩基として用いる塩基性条件下で行われます。反応は、エチレンオキシドのヒダントイン環への求核的付加を介して進行し、ヒドロキシエチル基の形成をもたらします。
工業生産方法
工業的な環境では、3-(2-ヒドロキシエチル)-5-メチル-5-フェニルヒダントインの生産は、連続フロー反応器を使用することにより、規模を拡大することができます。これらの反応器は、温度、圧力、反応物濃度などの反応条件を正確に制御することができ、最終生成物の収率と純度が向上します。さらに、金属酸化物などの触媒の使用により、反応速度と選択性が向上します。
化学反応の分析
反応の種類
3-(2-ヒドロキシエチル)-5-メチル-5-フェニルヒダントインは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシエチル基は、カルボン酸基に酸化することができます。
還元: ヒダントイン環のカルボニル基は、ヒドロキシル基に還元することができます。
置換: フェニル基は、ニトロ化またはハロゲン化などの求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が一般的に使用されます。
置換: 求電子置換反応は、しばしば硫酸(H2SO4)や塩化鉄(III)(FeCl3)などの触媒を必要とします。
生成される主な生成物
酸化: 主な生成物は、3-(2-カルボキシエチル)-5-メチル-5-フェニルヒダントインです。
還元: 主な生成物は、3-(2-ヒドロキシエチル)-5-メチル-5-フェニル-2,4-イミダゾリジンジオールです。
置換: 導入された置換基に応じて、生成物には3-(2-ヒドロキシエチル)-5-メチル-5-(4-ニトロフェニル)ヒダントインや3-(2-ヒドロキシエチル)-5-メチル-5-(4-クロロフェニル)ヒダントインが含まれます。
科学研究における用途
3-(2-ヒドロキシエチル)-5-メチル-5-フェニルヒダントインは、科学研究でいくつかの用途があります。
化学: より複雑な有機分子の合成における構成要素として使用されます。
生物学: この化合物は、抗菌性や抗がん性などの潜在的な生物活性について研究されています。
医学: 特に抗けいれん薬や抗不整脈薬などの医薬品の開発における前駆体として役立ちます。
工業: この化合物は、特定の機械的および熱的特性を付与する、ポリマーや樹脂の製造に使用されます。
科学的研究の応用
3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical drugs, particularly anticonvulsants and antiarrhythmics.
Industry: The compound is used in the production of polymers and resins, where it imparts specific mechanical and thermal properties.
作用機序
3-(2-ヒドロキシエチル)-5-メチル-5-フェニルヒダントインの作用機序は、さまざまな分子標的および経路との相互作用を伴います。生物系では、この化合物はDNA複製および修復に関与する酵素を阻害することができ、抗がん剤としての潜在的な使用につながります。さらに、神経細胞のイオンチャネルを調節することもでき、神経障害の治療に役立ちます。
類似化合物の比較
類似化合物
5,5-ジフェニルヒダントイン(フェニトイン): よく知られた抗けいれん薬。
3-(2-ヒドロキシエチル)-5,5-ジフェニルヒダントイン: 構造は似ていますが、フェニル基が2つあります。
5-メチル-5-フェニルヒダントイン: ヒドロキシエチル基がありません。
独自性
3-(2-ヒドロキシエチル)-5-メチル-5-フェニルヒダントインは、水への溶解性と水素結合を形成する能力を高めるヒドロキシエチル基が存在することで独自です。この構造的特徴は、その生物活性とその他の分子との相互作用に影響を与え、さまざまな用途にとって価値のある化合物となっています。
類似化合物との比較
Similar Compounds
5,5-Diphenylhydantoin (Phenytoin): A well-known anticonvulsant drug.
3-(2-Hydroxyethyl)-5,5-diphenylhydantoin: Similar structure but with two phenyl groups.
5-Methyl-5-phenylhydantoin: Lacks the hydroxyethyl group.
Uniqueness
3-(2-Hydroxyethyl)-5-methyl-5-phenylhydantoin is unique due to the presence of the hydroxyethyl group, which enhances its solubility in water and its ability to form hydrogen bonds. This structural feature can influence its biological activity and its interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
91567-43-0 |
|---|---|
分子式 |
C12H14N2O3 |
分子量 |
234.25 g/mol |
IUPAC名 |
3-(2-hydroxyethyl)-5-methyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O3/c1-12(9-5-3-2-4-6-9)10(16)14(7-8-15)11(17)13-12/h2-6,15H,7-8H2,1H3,(H,13,17) |
InChIキー |
NBLRSIWFFOXXEW-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(=O)N1)CCO)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


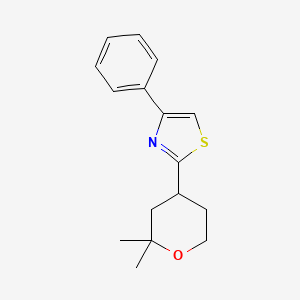

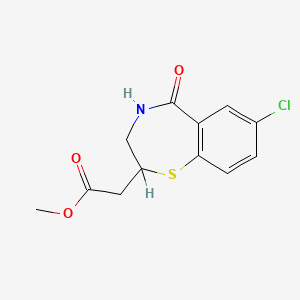
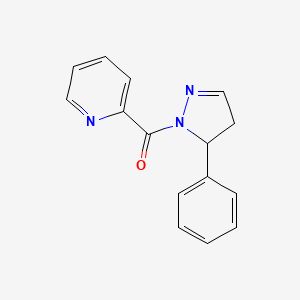



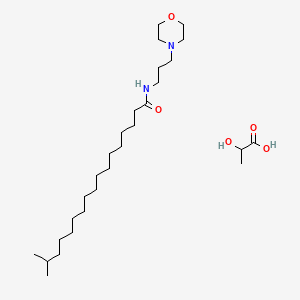
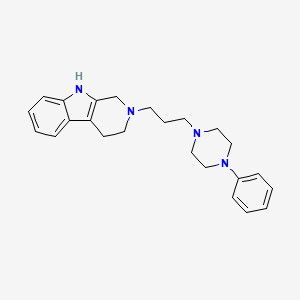
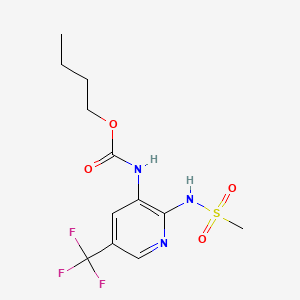
![2-aminoethanol;chromium;hydron;2-[(3-methyl-5-oxo-1-phenylpyrazol-4-id-4-yl)diazenyl]benzoic acid](/img/structure/B12730128.png)
